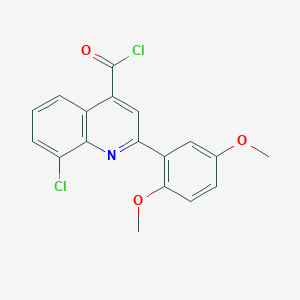
8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride
Vue d'ensemble
Description
8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride (8-CQCC) is a synthetic compound that has been studied for its potential uses in scientific research. It is a colorless solid that is soluble in organic solvents and is used as a reagent in organic synthesis. 8-CQCC is a versatile compound that has been used in a variety of applications, including organic synthesis, catalysis, and drug development.
Applications De Recherche Scientifique
Overview of Quinoline Derivatives
Quinoline and its derivatives, including 8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride, are important in various scientific research areas due to their unique chemical structure and properties. Quinolines are heterocyclic compounds with applications ranging from pharmaceuticals to materials science. They exhibit a wide range of biological activities and have been utilized in the development of anticancer, antimicrobial, and antimalarial agents.
Applications in Material Science
Quinoline derivatives have been explored for their potential in material science, particularly in the development of optoelectronic materials. The electron-deficient nature of certain quinoline derivatives, such as Hexaazatriphenylene (HAT) and its analogs, makes them suitable for applications in semiconductors, sensors, and energy storage materials. These compounds serve as the basic scaffold for larger polyheterocyclic aromatic systems, utilized in organic materials and nanoscience for their excellent π–π stacking ability and structural versatility (Segura et al., 2015).
Anticorrosive Properties
The chemical structure of quinoline derivatives contributes to their effectiveness as anticorrosive materials. These compounds form stable chelating complexes with metallic surfaces, offering protection against corrosion in various industrial applications. The presence of polar substituents in quinoline derivatives enhances their adsorption and chelation capabilities, making them valuable in maintaining the integrity of metallic structures (Verma et al., 2020).
Environmental Degradation
The environmental impact of quinoline derivatives, including their degradation and the removal of contaminants, is a critical area of research. Quinoline compounds, due to their complex structure, pose challenges in natural decomposition, necessitating the development of efficient degradation methods. Biodegradation and advanced oxidation processes have been investigated to enhance the removal of quinoline contaminants from the environment, aiming for improved ecological safety and the minimization of harmful effects on human health (Luo et al., 2020).
Propriétés
IUPAC Name |
8-chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO3/c1-23-10-6-7-16(24-2)13(8-10)15-9-12(18(20)22)11-4-3-5-14(19)17(11)21-15/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVQVFLCBFBYGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



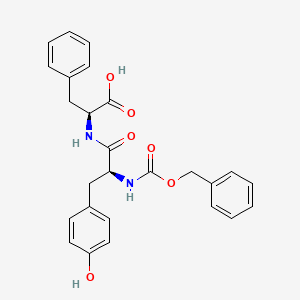
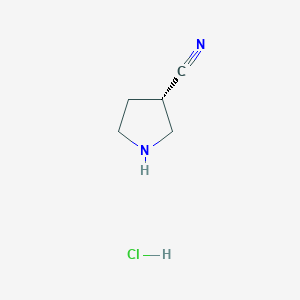

![1-{[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B1452631.png)
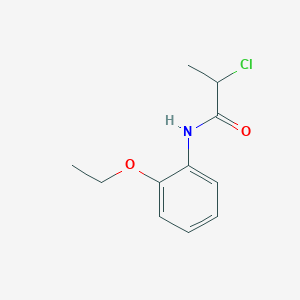
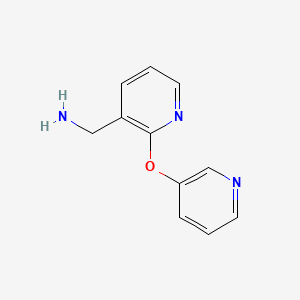


![2-{2-[(4-Fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1452639.png)

![1-[(2-Methylpropyl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B1452641.png)
![Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate](/img/structure/B1452646.png)

